
2,2,2-Trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate, also known as TFMPP, is a chemical compound that has been widely studied for its potential use in scientific research. TFMPP is a member of the pyrrolidine class of compounds, which have been shown to have a range of biological activities. In
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Trifluoroethyl cyclopropylmethoxy pyrrolidine carboxylate exhibits potential as a building block in medicinal chemistry. Researchers explore its use in designing novel drugs due to its unique structural features. By modifying the substituents on the pyrrolidine ring, scientists can create analogs with improved pharmacological properties. These derivatives may target specific receptors, enzymes, or pathways, making them valuable candidates for drug development .
Fluorinated Building Blocks for Organic Synthesis
Fluorinated compounds play a crucial role in synthetic chemistry. Trifluoroethyl cyclopropylmethoxy pyrrolidine carboxylate serves as an excellent source of trifluoroethyl groups. Researchers can incorporate this moiety into various organic molecules, enhancing their stability, lipophilicity, and bioavailability. The trifluoroethyl group can also influence reactivity and selectivity in chemical reactions, making it a versatile building block .
Agrochemicals and Crop Protection
The trifluoroethyl group’s electron-withdrawing nature can enhance the bioactivity of agrochemicals. Researchers investigate its potential in designing novel pesticides, herbicides, and fungicides. By attaching the trifluoroethyl moiety to existing active compounds, they aim to improve their efficacy, reduce environmental impact, and enhance crop protection .
Materials Science: Low Refractive Index Polymers
Trifluoroethyl cyclopropylmethoxy pyrrolidine carboxylate contributes to the development of low refractive index polymers. These materials find applications in optical waveguides, antireflection coatings, and other photonic devices. By incorporating the trifluoroethyl group into polymer backbones, scientists achieve materials with reduced light dispersion and improved transparency .
Photonic and Optical Materials
Researchers explore the use of trifluoroethyl cyclopropylmethoxy pyrrolidine carboxylate in photonic and optical applications. Its low refractive index makes it suitable for cladding layers in optical waveguides. Additionally, its transparency and low surface tension properties are advantageous in optical coatings and films .
Organic Synthesis: Trifluoromethyl Group Introduction
The trifluoroethyl group is a valuable source of trifluoromethyl (CF3) moieties. Researchers can use trifluoroethyl cyclopropylmethoxy pyrrolidine carboxylate to introduce CF3 groups into various organic molecules. These modified compounds often exhibit altered reactivity, lipophilicity, and biological activity. The trifluoromethyl group is particularly valuable in drug discovery and agrochemical research .
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3/c12-11(13,14)7-18-10(16)15-4-3-9(5-15)17-6-8-1-2-8/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCAYMHWRIUDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

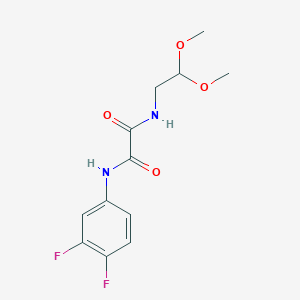
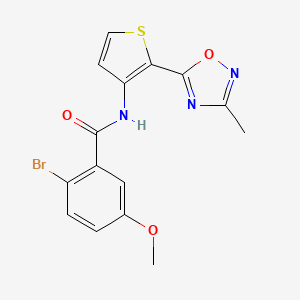
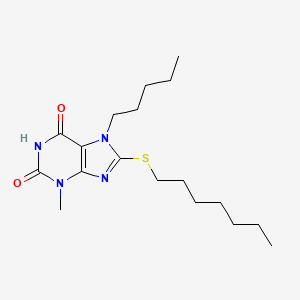
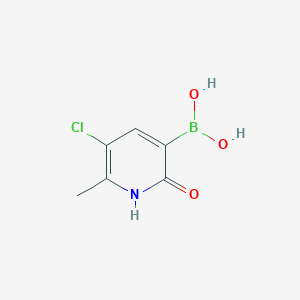
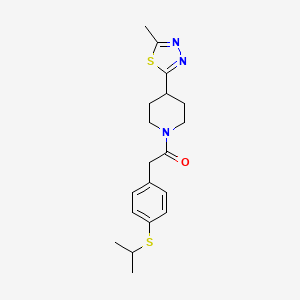
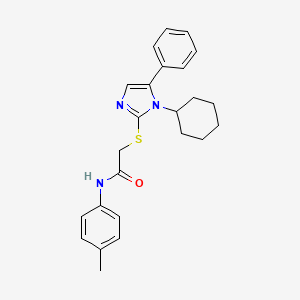
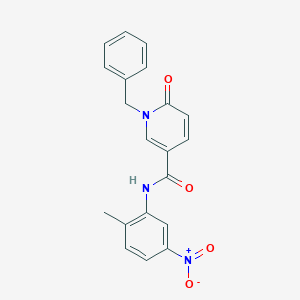
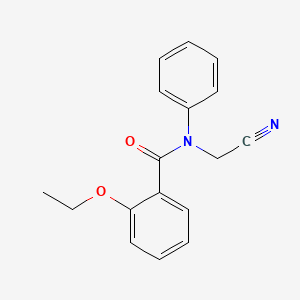
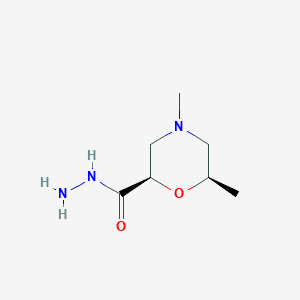
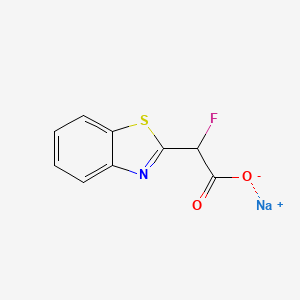
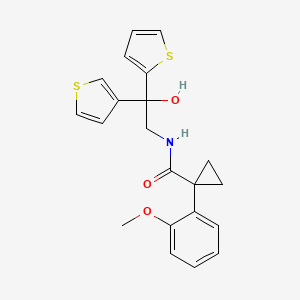

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2560055.png)
